3-(Hept-1-YN-1-YL)-2-iodopyridine 3-(Hept-1-YN-1-YL)-2-iodopyridine
Brand Name: Vulcanchem
CAS No.: 919123-76-5
VCID: VC20287376
InChI: InChI=1S/C12H14IN/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h7,9-10H,2-5H2,1H3
SMILES:
Molecular Formula: C12H14IN
Molecular Weight: 299.15 g/mol

3-(Hept-1-YN-1-YL)-2-iodopyridine

CAS No.: 919123-76-5

Cat. No.: VC20287376

Molecular Formula: C12H14IN

Molecular Weight: 299.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Hept-1-YN-1-YL)-2-iodopyridine - 919123-76-5

Specification

CAS No. 919123-76-5
Molecular Formula C12H14IN
Molecular Weight 299.15 g/mol
IUPAC Name 3-hept-1-ynyl-2-iodopyridine
Standard InChI InChI=1S/C12H14IN/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h7,9-10H,2-5H2,1H3
Standard InChI Key JHWKCJZMWYFTHS-UHFFFAOYSA-N
Canonical SMILES CCCCCC#CC1=C(N=CC=C1)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with an iodine atom and at the 3-position with a hept-1-ynyl group. This configuration creates distinct electronic and steric environments:

  • Iodine Substituent: The electronegative iodine atom enhances the pyridine ring’s susceptibility to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

  • Hept-1-Ynyl Group: The terminal alkyne provides a reactive handle for click chemistry (e.g., Huisgen cycloaddition) and Sonogashira couplings, enabling carbon-carbon bond formation.

The molecule’s linear alkyne chain contributes to its hydrophobic character, as evidenced by a calculated log P (octanol-water partition coefficient) of approximately 1.72, suggesting moderate lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number919123-76-5
Molecular FormulaC12H14IN\text{C}_{12}\text{H}_{14}\text{IN}
Molecular Weight299.15 g/mol
IUPAC Name3-hept-1-ynyl-2-iodopyridine
SMILESCCCCCCC#CC1=C(N=CC=C1)I
XLogP31.4
Topological Polar Surface Area12.89 Ų

Synthesis Methodologies

Sonogashira Coupling

A primary route to 3-(Hept-1-YN-1-YL)-2-iodopyridine involves palladium-catalyzed Sonogashira coupling between 2-iodopyridine and hept-1-yne. This method typically employs:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with copper(I) iodide as a co-catalyst .

  • Base: Triethylamine or diisopropylamine to deprotonate the terminal alkyne.

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane under inert conditions .

Reaction yields depend critically on the purity of the alkyne substrate and the absence of oxygen, which can lead to Glaser-type dimerization side reactions.

Alternative Approaches

Direct Alkyne Installation: In some cases, the hept-1-ynyl group is introduced via dehydrohalogenation of a vicinal dihalide precursor, though this method is less efficient due to competing elimination pathways.

Reactivity and Functionalization

Cross-Coupling Reactions

Applications in Materials and Pharmaceuticals

Pharmaceutical Intermediate

The compound’s dual functionality makes it valuable for constructing kinase inhibitors and antiviral agents. For instance, its alkyne group can conjugate with azide-modified biomolecules via click chemistry, facilitating drug-target engagement studies.

Polymer Synthesis

In material science, 3-(Hept-1-YN-1-YL)-2-iodopyridine serves as a monomer for conductive polymers. Its iodine substituent allows post-polymerization functionalization, while the alkyne enables crosslinking for enhanced thermal stability.

Comparative Analysis with Analogues

Table 2: Comparison with 2-Iodopyridine

Property3-(Hept-1-YN-1-YL)-2-iodopyridine2-Iodopyridine
Molecular Weight299.15 g/mol205.00 g/mol
Log P1.721.40
ReactivityBifunctional (I, alkyne)Monofunctional (I)
Synthetic UtilityCross-coupling, cycloadditionAryl halide reactions

The alkyne moiety in 3-(Hept-1-YN-1-YL)-2-iodopyridine significantly expands its reactivity profile compared to simpler iodopyridines .

Future Research Directions

  • Catalyst Development: Exploring non-palladium catalysts (e.g., nickel or iron complexes) could reduce synthesis costs.

  • Biomedical Applications: Investigating the compound’s potential in photodynamic therapy or as a radiopharmaceutical precursor warrants attention.

  • Green Chemistry: Optimizing solvent-free or aqueous-phase reactions to improve sustainability.

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